3H-[1,2]dithiolo[3,4-b]pyridine-3-thione
Overview
Description
Synthesis Analysis
This compound reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides . A series of 2-substituted isothiazolo[5,4-b]pyridine-3(2H)-thiones, isothiazolo[5,4-b]pyridin-3(2H)-ones, N-substituted 2-sulfanylnicotinamides and the corresponding carbothioamide derivatives were synthesized .Molecular Structure Analysis
The molecular weight of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” is 185.29 . The InChI code is 1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H .Chemical Reactions Analysis
The reaction of “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” with aliphatic amines gave compounds containing thiol and carbothioamide groups at the ortho-positions . It also reacts with primary alkylamines to give 1,2-dihydro-2-thioxo-3-pyridinecarbothioamides .Scientific Research Applications
Application in Pharmaceutical Chemistry
- Summary of the Application: “3H-[1,2]dithiolo[3,4-b]pyridine-3-thione” and its derivatives have been synthesized and evaluated for their antimicrobial activity against several strains of Gram+ and Gram- bacteria and fungi .
- Methods of Application or Experimental Procedures: The chemical syntheses were resumed into a comprehensive cyclic route that enables the reversible conversion for each derivative of the series considered .
- Results or Outcomes: Among the tested compounds, the N-(aralkyl)-2-sulfanylnicotinamides show the highest fungitoxicity (MIC = 1.25-5 microg/ml). The best activity towards Gram-positive bacteria was in the range of 2.5-5 microg/ml. Activity against Gram-negative bacteria was generally very poor for all compounds .
properties
IUPAC Name |
dithiolo[3,4-b]pyridine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NS3/c8-6-4-2-1-3-7-5(4)9-10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHSIJPOQETLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333085 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
CAS RN |
3445-78-1 | |
Record name | 3H-[1,2]dithiolo[3,4-b]pyridine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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